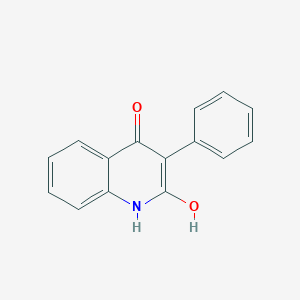

3-Phenyl-2,4-quinolinediol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-fenil-4-hidroxiquinolin-2(1H)-ona típicamente involucra la condensación de derivados de anilina con β-cetoésteres bajo condiciones ácidas o básicas. La reacción procede a través de la formación de un intermedio, que se cicla para producir la estructura de quinolinona deseada. Los reactivos comunes utilizados en esta síntesis incluyen anilina, β-cetoésteres y catalizadores como el ácido p-toluensulfónico o el etóxido de sodio.

Métodos de Producción Industrial

En un entorno industrial, la producción de 3-fenil-4-hidroxiquinolin-2(1H)-ona puede involucrar procesos de flujo continuo o por lotes a gran escala. Estos métodos aseguran un alto rendimiento y pureza del producto final. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 3-fenil-4-hidroxiquinolin-2(1H)-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar derivados de quinona.

Reducción: El grupo carbonilo se puede reducir para formar derivados de hidroquinolina.

Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Se utilizan reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Se emplean reactivos como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones suaves.

Sustitución: Se utilizan reactivos electrofílicos como los halógenos o los grupos nitro en presencia de catalizadores como el cloruro de hierro(III) o el cloruro de aluminio.

Principales Productos Formados

Oxidación: Derivados de quinona.

Reducción: Derivados de hidroquinolina.

Sustitución: Quinolinonas halogenadas o nitro-sustituidas.

Aplicaciones Científicas De Investigación

La 3-fenil-4-hidroxiquinolin-2(1H)-ona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se estudia por sus interacciones con receptores y enzimas biológicos.

Medicina: Se investiga por su potencial como agente terapéutico en trastornos neurológicos.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de la 3-fenil-4-hidroxiquinolin-2(1H)-ona implica su unión al sitio de glicina en el complejo receptor de N-metil-D-aspartato. Esta unión inhibe la actividad del receptor, lo que lleva a una disminución de la neurotransmisión excitatoria. Los objetivos moleculares incluyen el dominio de unión a glicina del receptor, y las vías involucradas están relacionadas con la modulación de la plasticidad sináptica y la neuroprotección .

Comparación Con Compuestos Similares

Compuestos Similares

- 3-(arilmetil)-4-hidroxiquinolin-2(1H)-ona

- 3-(ariloxi)-4-hidroxiquinolin-2(1H)-ona

Singularidad

La 3-fenil-4-hidroxiquinolin-2(1H)-ona es única debido a sus propiedades antagonistas específicas en el sitio de glicina en el complejo receptor de N-metil-D-aspartato. Esta selectividad la convierte en un compuesto valioso para estudiar el papel del receptor en los procesos neurológicos y para desarrollar posibles agentes terapéuticos .

Actividad Biológica

3-Phenyl-2,4-quinolinediol (also known as 3-phenyl-2,4-dihydroxyquinoline) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 237.25 g/mol. The compound features a quinoline backbone, characterized by a fused benzene and pyridine ring system, with hydroxyl groups at the 2 and 4 positions and a phenyl group at the 3 position. This unique structure contributes to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance:

- In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways critical for bacterial survival.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been highlighted for its antioxidant properties . This activity is crucial for neutralizing free radicals in biological systems, which can lead to oxidative stress and related diseases. The compound's dual hydroxyl groups enhance its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Interaction with DNA

One of the most intriguing aspects of this compound is its ability to intercalate into DNA . This property allows it to bind with DNA strands, potentially leading to alterations in DNA structure and function. Such interactions are particularly relevant in cancer research:

- Studies have shown that the compound can induce apoptosis in cancer cells by disrupting normal cellular processes related to DNA replication and repair.

- Molecular docking studies suggest that it may bind effectively to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and thus affecting cell division .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro assays demonstrated that the compound exhibits significant antiproliferative effects on various cancer cell lines, including COLO205 (IC = 0.32 μM) and H460 (IC = 0.89 μM). These results indicate its potential as a lead compound for developing new anticancer therapies .

- Mechanistic Studies : Research has focused on understanding how this compound affects cellular pathways involved in apoptosis and cell cycle regulation. It has been shown to downregulate cyclin B1 and CDK1, leading to G2/M phase arrest in cancer cells .

Comparative Analysis with Related Compounds

To better understand the significance of this compound's activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2,4-Dihydroxyquinoline | Quinoline with two hydroxyls | Antimicrobial activity; precursor |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Used in dye synthesis; exhibits fluorescence |

| 5-Methylquinoline | Methyl group at position 5 | Exhibits different biological activities; less studied |

| 2-Aminoquinoline | Amino group at position 2 | Known for its antitumor properties |

The unique arrangement of functional groups in this compound enhances its reactivity and interaction capabilities compared to these similar compounds.

Propiedades

IUPAC Name |

4-hydroxy-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNISVGSZMGXKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164221 | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727199 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14933-29-0 | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-2,4-QUINOLINEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SFL4LU2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.